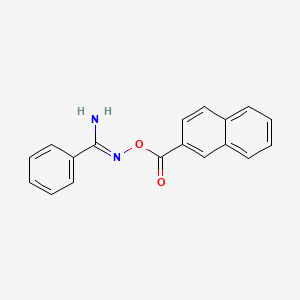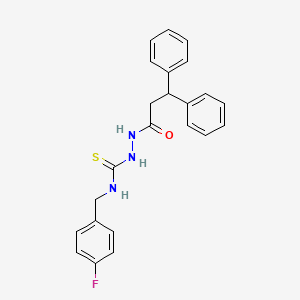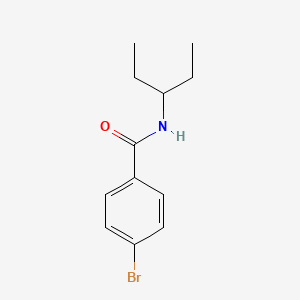
3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. The compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting these enzymes, 3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide can prevent the growth of cancer cells and reduce the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, which can prevent the growth and spread of tumors. Additionally, it can reduce inflammation and oxidative stress, which are both factors that contribute to neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide in lab experiments is that it has been extensively studied and optimized for synthesis. This means that it can be easily obtained in high yields and used in a variety of experiments. However, one limitation is that it may have off-target effects, meaning that it could affect other enzymes or pathways that are not related to its desired therapeutic effects.
Future Directions
There are several future directions for research on 3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide. One area of research could focus on optimizing its therapeutic potential for specific types of cancer or neurodegenerative diseases. Additionally, researchers could investigate its potential use in combination with other drugs or therapies to enhance its efficacy. Finally, future studies could explore the safety and toxicity of 3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide to determine its potential for clinical use.
Synthesis Methods
The synthesis of 3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide involves the reaction of 3-bromoaniline with 4-tert-butyl-2-bromoacetylthiazole in the presence of a base. The reaction yields the desired compound, which is purified using column chromatography. This method has been optimized to produce high yields of pure 3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide.
properties
IUPAC Name |
3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-14(2,3)11-8-19-13(16-11)17-12(18)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHZFBLBHHUCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)


![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)



![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)
